N-butyl-1-ethylpiperidin-4-amine N-butyl-1-ethylpiperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1019489-97-4
VCID: VC6781706
InChI: InChI=1S/C11H24N2/c1-3-5-8-12-11-6-9-13(4-2)10-7-11/h11-12H,3-10H2,1-2H3
SMILES: CCCCNC1CCN(CC1)CC
Molecular Formula: C11H24N2
Molecular Weight: 184.327

N-butyl-1-ethylpiperidin-4-amine

CAS No.: 1019489-97-4

Cat. No.: VC6781706

Molecular Formula: C11H24N2

Molecular Weight: 184.327

* For research use only. Not for human or veterinary use.

N-butyl-1-ethylpiperidin-4-amine - 1019489-97-4

Specification

CAS No. 1019489-97-4
Molecular Formula C11H24N2
Molecular Weight 184.327
IUPAC Name N-butyl-1-ethylpiperidin-4-amine
Standard InChI InChI=1S/C11H24N2/c1-3-5-8-12-11-6-9-13(4-2)10-7-11/h11-12H,3-10H2,1-2H3
Standard InChI Key LNDZHXVMNROPGQ-UHFFFAOYSA-N
SMILES CCCCNC1CCN(CC1)CC

Introduction

Structural and Molecular Characteristics

N-Butyl-1-ethylpiperidin-4-amine features a piperidine core—a six-membered saturated ring containing one nitrogen atom—with two alkyl substituents: an ethyl group at the 1-position and a butyl group attached to the amine at the 4-position. The SMILES notation CCCCNC1CCN(CC)CC1\text{CCCCNC1CCN(CC)CC1} explicitly defines this substitution pattern . The molecule adopts a chair conformation in its most stable state, with the bulky substituents occupying equatorial positions to minimize steric strain.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous piperidine derivatives exhibit bond lengths of approximately 1.45–1.50 Å for C-N bonds and 1.53–1.56 Å for C-C bonds in the ring . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • The butyl chain protons resonate as a multiplet at δ\delta 1.2–1.5 ppm (methylene groups) and δ\delta 0.9 ppm (terminal methyl) .

  • Piperidine ring protons appear as complex multiplets between δ\delta 2.4–3.0 ppm, with coupling constants (JJ) of 10–12 Hz indicative of axial-equatorial relationships .

Synthesis and Manufacturing

The synthesis of N-butyl-1-ethylpiperidin-4-amine typically employs a reductive amination strategy, as outlined in protocols for structurally similar piperidine derivatives .

Stepwise Synthetic Route

  • Boc Protection: 4-Aminopiperidine is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent alkylation .

  • Double Alkylation:

    • The Boc-protected amine undergoes sequential alkylation:

      • First with ethyl bromide at the 1-position under basic conditions (triethylamine in dichloromethane) .

      • Second with butyl bromide at the 4-amino group via nucleophilic substitution .

  • Deprotection: Acidic cleavage of the Boc group (e.g., using methanolic HCl) yields the final product as a hydrochloride salt .

Key Reaction Parameters

ParameterValueSource
TemperatureRoom temperature (Step 2)
SolventDichloromethane
CatalystTriethylamine
Purification MethodFlash chromatography

This method achieves yields of 7–15% for analogous compounds, with purity exceeding 95% as verified by LCMS and 1H^1\text{H}-NMR .

Physicochemical Properties

N-Butyl-1-ethylpiperidin-4-amine exhibits properties characteristic of secondary aliphatic amines:

Physical Constants

PropertyValue/DescriptionSource
Density~0.78 g/cm3^3 (est.)
Boiling Point215–220°C (extrapolated)
Water Solubility<1 g/L (25°C)
LogP (Partition Coeff.)2.8 (calculated)

The compound’s hydrophobicity (LogP = 2.8) facilitates solubility in organic solvents like dichloromethane and methanol, making it suitable for solution-phase reactions .

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing toxic fumes of nitrogen oxides .

  • Hygroscopicity: Moderately hygroscopic; storage under anhydrous conditions is recommended .

  • Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides) and acids, necessitating careful handling .

Applications in Chemical Research

Pharmaceutical Intermediate

N-Butyl-1-ethylpiperidin-4-amine serves as a precursor in the synthesis of coactivator-associated arginine methyltransferase 1 (CARM1) inhibitors, which show promise in oncology . Its piperidine scaffold provides conformational rigidity critical for target binding, while the alkyl chains modulate lipophilicity and membrane permeability .

Material Science Applications

In polymer chemistry, this amine acts as:

  • A chain extender in polyurethane formulations, enhancing tensile strength .

  • A corrosion inhibitor in petroleum additives due to its electron-donating nitrogen lone pairs .

Hazard StatementDescriptionSource
H303Harmful if swallowed
H313May be harmful in contact with skin
H333May be harmful if inhaled

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats are mandatory during handling .

  • Ventilation: Use fume hoods to maintain airborne concentrations below 5 mg/m3^3 .

  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Environmental and Regulatory Considerations

Regulatory Status

  • REACH: Registered under EC 1019489-97-4 for research and development use only .

  • TSCA: Listed on the Toxic Substances Control Act Inventory for commercial manufacturing .

Future Research Directions

  • Pharmacological Profiling: Investigation of binding affinities for neurotransmitter receptors (e.g., σ receptors) could unlock CNS applications.

  • Green Synthesis: Developing catalytic asymmetric routes to access enantiopure forms for chiral drug synthesis.

  • Environmental Impact Studies: Long-term ecotoxicological assessments to guide waste management protocols.

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